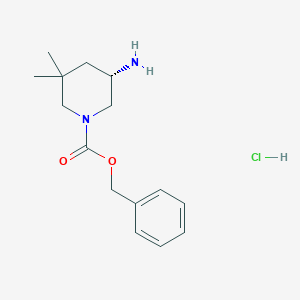

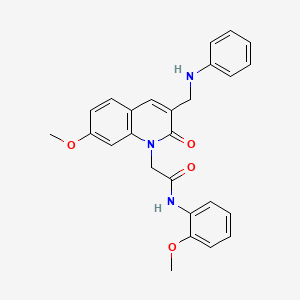

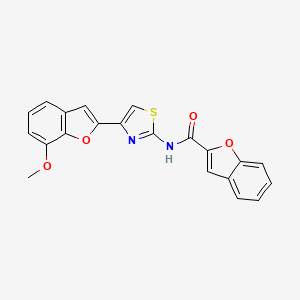

Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals . The hydrochloride salt was used to treat motion sickness on the Mercury-Atlas 6 mission in which NASA astronaut John Glenn became the first American to orbit the Earth .

Synthesis Analysis

Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of benzylamine consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .Chemical Reactions Analysis

Benzylamine is a stronger base than its toluidine isomers and reacts strongly alkaline even if diluted with some water (pH 11.6 in water at 100 g/L) . It forms addition compounds with, e.g., phenol (1 : 3, mp 15.3 o C), p-cresol (1 : 1, mp 6 o C), and formic acid (1 : 1, mp 81 o C) .Physical And Chemical Properties Analysis

Benzylamine is a colorless liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL, a melting point of 10 °C, and a boiling point of 185 °C . It is miscible in water and soluble in ethanol, diethyl ether, acetone, benzene, and chloroform .Wissenschaftliche Forschungsanwendungen

Supramolecular Architectures

Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride is used in studies involving the crystallization of N-donor type compounds with acids, leading to the formation of new binary molecular cocrystals. These cocrystals demonstrate the impact of hydrogen-bonding synthons on crystal packing, which is crucial in crystal engineering and host-guest chemistry. For example, the cocrystallization with 5-sulfosalicylic acid forms structures that are stabilized through a combination of strong and weak hydrogen bonds, contributing to the development of complex 3D networks (Wang et al., 2011).

Molecular Sensing

The compound's derivatives have been applied in the development of molecular sensors. For instance, complementary double helix formation through template synthesis has been enhanced in the presence of optically active amidine dimers, resulting in structures stabilized by salt bridges. This principle is used in the design of sensors and molecular recognition systems (Yamada et al., 2010).

Amide Formation Mechanism

Research into the mechanisms of amide formation, particularly in bioconjugation in aqueous media, is another area of application. Understanding how compounds like Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride react with carboxylic acids to form amides in the presence of carbodiimide reagents is vital for bioconjugation strategies, which are widely used in drug development and biomolecule labeling (Nakajima & Ikada, 1995).

Organic Synthesis

The compound is also used in organic synthesis, providing insights into the synthesis of complex organic molecules and their analogs. For example, the synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues involves a high-yielding five-step process starting from dimethylaniline, showcasing the compound's utility in synthesizing pharmacologically relevant structures (Vaid et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as benzylamine have been reported to interact with enzymes like trypsin-1 and trypsin-2

Mode of Action

It’s worth noting that benzylamine, a related compound, is known to interact with its targets, leading to changes in their activity . The specific interactions and resulting changes for Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride remain to be elucidated.

Biochemical Pathways

Benzylamine, a related compound, is known to be involved in various biochemical reactions

Pharmacokinetics

Similar compounds such as benzylamine have been studied, and it’s known that their absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all factors that can impact their bioavailability

Result of Action

Similar compounds such as benzylamine have been studied, and their effects on cellular processes have been reported

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds

Eigenschaften

IUPAC Name |

benzyl (5S)-5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-15(2)8-13(16)9-17(11-15)14(18)19-10-12-6-4-3-5-7-12;/h3-7,13H,8-11,16H2,1-2H3;1H/t13-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDDCTHIEJIRSO-ZOWNYOTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN(C1)C(=O)OCC2=CC=CC=C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

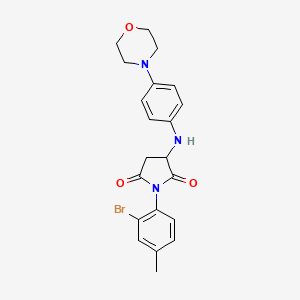

![[4-(3-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2958299.png)

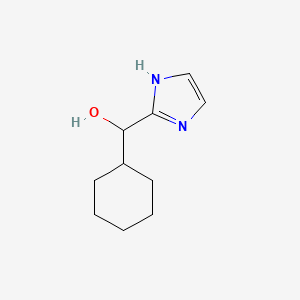

![N-(5-(5-chloro-2-methoxybenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2958304.png)

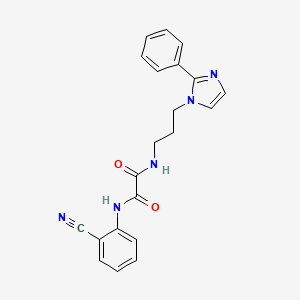

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)